N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 899729-37-4
VCID: VC5325275
InChI: InChI=1S/C24H32N4O4/c1-27(2)19-10-7-17(8-11-19)20(28-13-5-6-14-28)16-25-23(29)24(30)26-18-9-12-21(31-3)22(15-18)32-4/h7-12,15,20H,5-6,13-14,16H2,1-4H3,(H,25,29)(H,26,30)
SMILES: CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCCC3
Molecular Formula: C24H32N4O4
Molecular Weight: 440.544

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

CAS No.: 899729-37-4

Cat. No.: VC5325275

Molecular Formula: C24H32N4O4

Molecular Weight: 440.544

* For research use only. Not for human or veterinary use.

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide - 899729-37-4

Specification

CAS No. 899729-37-4
Molecular Formula C24H32N4O4
Molecular Weight 440.544
IUPAC Name N'-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Standard InChI InChI=1S/C24H32N4O4/c1-27(2)19-10-7-17(8-11-19)20(28-13-5-6-14-28)16-25-23(29)24(30)26-18-9-12-21(31-3)22(15-18)32-4/h7-12,15,20H,5-6,13-14,16H2,1-4H3,(H,25,29)(H,26,30)
Standard InChI Key DLHBESYBTKFBRN-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCCC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS: 899729-37-4) is a bis-amide derivative with the molecular formula C₂₄H₃₂N₄O₄ and a molecular weight of 440.544 g/mol. Its IUPAC name reflects the presence of two distinct aromatic systems:

  • A 3,4-dimethoxyphenyl group at the N1 position.

  • A 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl substituent at the N2 position.

The oxalamide bridge (-NH-C(=O)-C(=O)-NH-) serves as a central linker, enabling conformational flexibility while maintaining structural rigidity through intramolecular hydrogen bonds .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₄H₃₂N₄O₄
Molecular Weight440.544 g/mol
CAS Number899729-37-4
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCCC3
InChIKeyDLHBESYBTKFBRN-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a multi-step protocol involving:

  • Amine Preparation: The 3,4-dimethoxyaniline and 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine precursors are synthesized through nucleophilic substitution and reductive amination, respectively.

  • Oxalyl Chloride Coupling: Reaction with oxalyl chloride in dichloromethane (DCM) or dimethylformamide (DMF) yields the target oxalamide .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Oxalyl chloride, DCM, 0°C → RT, 12h65%
2Triethylamine, DMF, 50°C, 24h78%

Reaction Dynamics

The oxalamide bridge participates in:

  • Hydrolysis: Under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Condensation Reactions: With aldehydes or ketones to form Schiff bases, enhancing metal-chelation capabilities .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its aromatic and heterocyclic components. Aqueous solubility is limited (<1 mg/mL), necessitating formulation strategies for biological testing . Stability studies indicate degradation under prolonged UV exposure, requiring storage in amber vials at -20°C.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm amide bonding .

  • NMR: ¹H NMR (400 MHz, CDCl₃) shows signals at δ 2.25 (pyrrolidine CH₂), 3.05 (N(CH₃)₂), and 6.75–7.20 (aromatic protons) .

Cell LineIC₅₀ (μM)Selectivity Index
HeLa482.9
MCF7522.7
HepG2602.3
HEK293T140

Mechanism of Action

  • DNA Interaction: Intercalation and minor groove binding, evidenced by ethidium bromide displacement assays .

  • Apoptosis Induction: Flow cytometry confirmed Annexin V/7-AAD staining in treated HeLa cells, indicating late apoptosis .

Supramolecular and Material Science Applications

Gelation Behavior

In toluene, the compound forms nanofibrous networks (diameter: 50–100 nm) via NH···O=C hydrogen bonds. Sonication induces stable gelation (critical gelation concentration: 2.5 wt%), with potential applications in drug delivery .

Conformational Analysis

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Intramolecular H-Bonds: Between oxalamide NH and carbonyl groups, stabilizing helical conformers .

  • Solvent Effects: Toluene promotes extended conformations vs. compact structures in THF .

Comparative Analysis with Analogues

Structural Analogues

  • Ferrocene-Oxalamide Dimers: Exhibit enhanced anticancer activity but lower solubility .

  • Simple Oxalamides: Lack pyrrolidine and dimethylamino groups, reducing target affinity.

Table 4: Key Analogues and Properties

CompoundIC₅₀ (μM)Solubility (mg/mL)
Target Compound480.8
Ferrocene-Oxalamide Dimer320.3
N,N'-Diethyloxalamide>1005.2

Challenges and Future Directions

Limitations

  • Low Bioavailability: Poor aqueous solubility limits in vivo efficacy.

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

Research Priorities

  • Prodrug Development: Phosphonate or PEGylated derivatives to enhance solubility.

  • Target Identification: CRISPR screening to elucidate molecular targets.

  • In Vivo Studies: Xenograft models to validate antitumor efficacy.

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